2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride
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Overview
Description
2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a diol and an amine under acidic or basic conditions to form the spirocyclic ring system.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with a halogenated acetic acid derivative under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of industrial processes.
Mechanism of Action
The mechanism by which 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]propionic acid
- **2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]butyric acid
Uniqueness
Compared to similar compounds, 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride is unique due to its specific acetic acid moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3S,5R)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)3-7-4-9(6-13-7)1-2-10-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBSUZCPHZEFJE-PRCZDLBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(OC2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12C[C@H](OC2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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